Predicted Biological Targets of 2-(3-Methyl-benzyl)-piperidine hydrochloride: A Structural Analogy-Based Assessment
Predicted Biological Targets of 2-(3-Methyl-benzyl)-piperidine hydrochloride: A Structural Analogy-Based Assessment
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the potential biological targets of 2-(3-Methyl-benzyl)-piperidine hydrochloride. Direct pharmacological data for this specific compound is limited in publicly accessible literature. Therefore, this document employs a well-established medicinal chemistry approach: target prediction and assessment based on structural analogy to its core components—the 2-benzylpiperidine scaffold and the broader piperidine privileged structure. Our analysis indicates that the primary and most probable biological targets are the monoamine transporters, with a notable predicted affinity for the dopamine transporter (DAT). Secondary targets are strongly suggested to include sigma (σ) receptors, particularly the σ1 subtype, and various cholinergic receptors, including nicotinic (nAChR) and muscarinic (mAChR) subtypes, as well as the enzyme acetylcholinesterase (AChE). This guide synthesizes data from analogous compounds, explains the mechanistic rationale for these predictions, and provides detailed experimental protocols for researchers to validate these hypotheses.
Introduction and Analytical Framework
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to interact with a wide array of biological targets, enhancing druggability and often improving pharmacokinetic properties.[2] The compound 2-(3-Methyl-benzyl)-piperidine hydrochloride (CAS: 1171524-49-4) is a salt analog of 2-(3-Methylbenzyl)piperidine.[3][4] Its structure features a piperidine ring substituted at the 2-position with a benzyl group, which itself is methylated at the meta-position.
Given the scarcity of direct research on this specific molecule, this guide will deconstruct its structure to infer its likely biological interactions. The analysis is built upon the following principles:
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Core Scaffold Analysis: Examining the pharmacology of the parent compound, 2-benzylpiperidine.
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Privileged Motif Recognition: Identifying larger structural motifs, like the N-benzylpiperidine group, known to confer affinity for specific receptor families.[5][6]
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Pharmacophore Matching: Comparing the compound's structural and electronic features to established pharmacophores for major CNS targets.
This approach allows us to build a robust, evidence-based profile of predicted targets, providing a foundational roadmap for future research and drug development efforts.
Primary Predicted Targets: Monoamine Transporters
The most direct evidence for the biological activity of 2-(3-Methyl-benzyl)-piperidine hydrochloride comes from studies on its unsubstituted parent, 2-benzylpiperidine. This compound is a known, albeit relatively modest, monoamine reuptake inhibitor.[7]
Dopamine Transporter (DAT)
The primary target within this class is predicted to be the dopamine transporter (DAT). 2-benzylpiperidine demonstrates a clear, measurable affinity for and inhibition of DAT.[7] This interaction is crucial as DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. Inhibition of DAT leads to increased dopamine levels, a mechanism central to the action of many stimulants and antidepressants.
Norepinephrine (NET) and Serotonin (SERT) Transporters
2-benzylpiperidine also shows inhibitory activity at the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[7] It was found to produce 36% inhibition of binding at NET and 22% at SERT at a concentration of 10,000 nM.[7]
Mechanistic Rationale: The benzylpiperidine structure can be considered a simplified analog of phenethylamine-based stimulants. The protonated nitrogen of the piperidine ring can form a critical ionic bond in the transporter's binding pocket, while the benzyl group engages in hydrophobic and aromatic interactions. The addition of a methyl group on the benzyl ring in the topic compound is unlikely to abolish this activity and may subtly modulate its potency and selectivity profile among the three transporters.
Predicted Activity Profile for 2-(3-Methyl-benzyl)-piperidine hydrochloride
| Target | Predicted Interaction | Evidence from Analogs |
|---|---|---|
| Dopamine Transporter (DAT) | Inhibitor | 2-benzylpiperidine has a Kᵢ of 6,360 nM and an IC₅₀ of 3,780-8,800 nM.[7] |
| Norepinephrine Transporter (NET) | Weak Inhibitor | 2-benzylpiperidine shows 36% inhibition at 10,000 nM.[7] |
| Serotonin Transporter (SERT) | Weak Inhibitor | 2-benzylpiperidine shows 22% inhibition at 10,000 nM.[7] |
Caption: Predicted mechanism of action at a dopaminergic synapse.
Secondary Predicted Targets: Sigma (σ) Receptors
The piperidine scaffold is a well-established feature in high-affinity ligands for sigma receptors, particularly the σ1 subtype.[8][9] The σ1 receptor is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors (GPCRs).[8]
Mechanistic Rationale: The accepted pharmacophore for many σ1 ligands consists of a protonated amine (provided by the piperidine nitrogen) that forms a key salt bridge with the Glu172 residue of the receptor, accompanied by one or two hydrophobic/aromatic regions that occupy adjacent pockets.[9] The structure of 2-(3-Methyl-benzyl)-piperidine hydrochloride fits this pharmacophore model exceptionally well. Its potential as a σ1 ligand is therefore high. Sigma receptors are implicated in a range of CNS functions and diseases, including pain, depression, and addiction.[9][10]
Caption: The Sigma-1 receptor's role as a modulator of other proteins.
Tertiary Predicted Targets: Cholinergic Systems
The benzylpiperidine motif is also implicated in the modulation of the cholinergic system at multiple points.
Nicotinic Acetylcholine Receptors (nAChRs)
A series of studies has identified the N-benzylpiperidine motif as a core pharmacophore for antagonists of the α7 nicotinic acetylcholine receptor.[6] These compounds often act as non-competitive, negative allosteric modulators. The 2-benzylpiperidine structure represents a variation of this motif that warrants investigation for similar activity.
Muscarinic Acetylcholine Receptors (mAChRs)
Piperidine derivatives have been successfully developed as selective antagonists for the M2 muscarinic autoreceptor.[11] Blockade of this presynaptic receptor prevents the negative feedback on acetylcholine (ACh) release, thereby increasing synaptic ACh concentrations. Given the structural similarities, this represents another plausible target.
Acetylcholinesterase (AChE)
Finally, potent inhibitors of acetylcholinesterase, the enzyme that degrades ACh, have been developed based on a 1-benzyl-4-substituted-piperidine scaffold.[12] While the topic compound is a 2-benzyl isomer, the fundamental components for interacting with the enzyme's active site (a cationic amine and an aromatic group) are present, suggesting that AChE inhibition is a possibility.
Caption: Workflow for affinity chromatography-mass spectrometry.
Workflow 2: Target Binding Validation via Radioligand Assays
This workflow validates the predicted interactions by measuring the compound's ability to compete with a known high-affinity radioligand for a specific target.
Causality: This is a competitive binding experiment. A fixed concentration of a radioactive ligand ([³H]-ligand) and a biological preparation containing the target receptor (e.g., cell membranes, brain homogenates) are incubated. The amount of radioactivity bound is measured. The experiment is repeated with increasing concentrations of the unlabeled test compound. If the test compound binds to the same site, it will displace the radioligand, causing a dose-dependent decrease in measured radioactivity. This allows for the calculation of the inhibitory constant (Kᵢ).
Step-by-Step Protocol (Example for DAT):
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Membrane Preparation: Homogenize rat striatal tissue (rich in DAT) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet, containing cell membranes, is resuspended to a specific protein concentration.
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Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a DAT-selective radioligand (e.g., [³H]-WIN 35,428), and varying concentrations of 2-(3-Methyl-benzyl)-piperidine hydrochloride (from 1 nM to 100 µM).
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Non-Specific Binding: In a parallel set of wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) to determine non-specific binding.
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a specific time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes and any bound radioligand.
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Quantification: Wash the filters quickly with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While 2-(3-Methyl-benzyl)-piperidine hydrochloride remains an under-investigated molecule in the public domain, a rigorous analysis of its chemical structure provides a strong basis for predicting its biological targets. The evidence overwhelmingly points towards activity as a monoamine transporter inhibitor , with a likely preference for the dopamine transporter. Furthermore, compelling structural arguments position it as a promising ligand for sigma receptors and as a modulator of the cholinergic system .
This guide provides the theoretical foundation and the practical experimental workflows necessary for drug development professionals to systematically investigate this compound. The validation of these predicted targets could uncover novel therapeutic potential for a range of neurological and psychiatric disorders.
References
-
Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
China Piperidin-3-one Hydrochloride CAS 61644-00-6 Manufacturers Suppliers Factory. (n.d.). Piperidin-3-one Hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence. Retrieved from [Link]
-
PubMed Central. (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]
-
MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-benzyl methyl pipecolinate. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Retrieved from [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
-
Sci-Hub. (n.d.). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. Retrieved from [Link]
-
PubMed Central. (n.d.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Neurological Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenyl Ring-Substituted Lobelane Analogs: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2. Retrieved from [Link]
-
PubMed. (n.d.). Serotonin-releasing effects of substituted piperazines in vitro. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. Retrieved from [Link]
-
PubMed Central. (n.d.). The Pharmacology of Sigma-1 Receptors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
-
PubMed. (n.d.). Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Retrieved from [Link]
-
PubMed. (1984). Stimulation of serotonin synthesis in rat brain after antiepilepsirine, an antiepileptic piperine derivative. Retrieved from [Link]
-
IRIS UNICT. (2024). A focus on piperidine and piperazine scaffolds. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
-
University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]
-
PubMed. (2009). Selectivity of ABT-089 for alpha4beta2 and alpha6beta2* Nicotinic Acetylcholine Receptors in Brain*. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-METHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE | 1171524-49-4 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.st [sci-hub.st]
- 7. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
